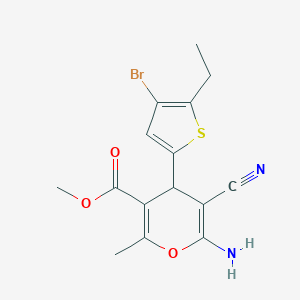
2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention from scientists due to its potential therapeutic properties. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, studies have suggested that it may exert its therapeutic effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant activity, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which may help to reduce inflammation in the body. In addition, this compound has been shown to have analgesic activity, which may help to alleviate pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its diverse biological activities. This compound has been shown to have potential as an anticancer, antifungal, and antimicrobial agent, as well as an antioxidant, anti-inflammatory, and analgesic agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. One potential direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of ammonium acetate and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of the product is typically around 70%.
Aplicaciones Científicas De Investigación
2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic properties. Several studies have reported its anticancer, antifungal, and antimicrobial activities. It has also been shown to have potential as an antioxidant, anti-inflammatory, and analgesic agent. In addition, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
|---|---|
Fórmula molecular |
C16H15N3O2S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C16H15N3O2S/c1-21-14-9-7-12(8-10-14)15-17-18(11-20)16(22)19(15)13-5-3-2-4-6-13/h2-10,20H,11H2,1H3 |
Clave InChI |
LESDTVBHGYYKLM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)CO |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)

![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)


![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)
